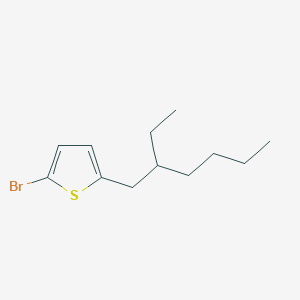

2-Bromo-5-(2-ethylhexyl)thiophene

Description

The exact mass of the compound this compound is 274.03908 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWTVKKPNTQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene, a key building block in the development of organic electronic materials and functionalized polymers.[1] The document details the synthetic pathway, experimental protocols, and characterization data, offering a practical resource for researchers in organic synthesis and materials science.

Overview

This compound is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of conjugated polymers and small molecules for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The introduction of the 2-ethylhexyl group enhances the solubility of the resulting materials, improving their processability for device fabrication. The bromine atom provides a reactive site for further functionalization through various cross-coupling reactions.

The synthesis of this compound is typically achieved in a two-step process:

-

Alkylation of Thiophene: Introduction of the 2-ethylhexyl side chain onto the thiophene ring.

-

Bromination: Regioselective bromination of the alkylated thiophene at the 5-position.

Synthetic Pathway

The overall synthetic scheme for this compound is presented below. The synthesis commences with the alkylation of thiophene to yield 2-(2-ethylhexyl)thiophene, which is subsequently brominated to afford the final product.

Experimental Protocols

Synthesis of 2-(2-Ethylhexyl)thiophene

The alkylation of thiophene can be achieved through methods such as Friedel-Crafts alkylation or by lithiation followed by reaction with an alkyl halide. The latter method often provides better regioselectivity.

Method: Lithiation and Alkylation

To a solution of thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, n-butyllithium (n-BuLi, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. Subsequently, 2-ethylhexyl bromide (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

The reaction is then quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-(2-ethylhexyl)thiophene as a colorless oil.

Synthesis of this compound

The bromination of 2-(2-ethylhexyl)thiophene is selectively carried out at the 5-position using N-bromosuccinimide (NBS).

Method: Bromination with NBS

2-(2-Ethylhexyl)thiophene (1 equivalent) is dissolved in a suitable solvent such as chloroform or a mixture of tetrahydrofuran and acetic acid. The solution is protected from light by wrapping the reaction flask in aluminum foil. N-Bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane. The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a non-polar eluent such as hexane to afford this compound as a colorless to light yellow liquid.[2]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | Refractive Index (n20/D) | Density (g/mL) |

| 2-(2-Ethylhexyl)thiophene | C₁₂H₂₀S | 196.35 | Colorless oil | >98 | - | - |

| This compound | C₁₂H₁₉BrS | 275.25 | Colorless to light yellow liquid | >98 (GC) | 1.52 | 1.21 |

Characterization Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the thiophene ring protons and the 2-ethylhexyl side chain.

-

Thiophene Protons: Two doublets are expected in the aromatic region (δ 6.5-7.0 ppm) corresponding to the two protons on the thiophene ring. The proton at the 3-position will appear as a doublet coupled to the proton at the 4-position, and vice versa.

-

Alkyl Protons: A complex set of signals will be present in the aliphatic region (δ 0.8-2.8 ppm) corresponding to the protons of the 2-ethylhexyl group. This includes two triplets for the terminal methyl groups, a multiplet for the methine proton, and overlapping multiplets for the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ will provide information on the carbon framework of the molecule.

-

Thiophene Carbons: Four signals are expected in the aromatic region (δ 110-145 ppm). The carbon bearing the bromine atom (C2) will be significantly shifted, as will the carbon attached to the alkyl group (C5). The other two thiophene carbons (C3 and C4) will also have distinct chemical shifts.

-

Alkyl Carbons: A series of signals in the aliphatic region (δ 10-45 ppm) will correspond to the carbons of the 2-ethylhexyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹, while aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

-

C=C Stretching: Aromatic C=C stretching vibrations of the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.

-

C-S Stretching: The C-S stretching vibration of the thiophene ring typically appears in the 600-800 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the 500-600 cm⁻¹ region.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step synthetic route, involving the lithiation and alkylation of thiophene followed by regioselective bromination with NBS, is a reliable method for obtaining this important building block. The provided experimental protocols and characterization data will be a valuable resource for researchers and professionals in the fields of organic chemistry and materials science, facilitating the development of novel functional materials.

References

Spectroscopic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 2-Bromo-5-(2-ethylhexyl)thiophene. This document details predicted and analogous spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound (CAS No: 925899-21-4; Molecular Formula: C₁₂H₁₉BrS; Molecular Weight: 275.25 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.85 | d | 1H | Thiophene H-3 |

| ~ 6.65 | d | 1H | Thiophene H-4 |

| ~ 2.70 | d | 2H | -CH₂-Thiophene |

| ~ 1.60 | m | 1H | -CH(CH₂CH₃)(CH₂)₃CH₃ |

| ~ 1.25 - 1.40 | m | 8H | -(CH₂)₄- |

| ~ 0.85 - 0.95 | m | 6H | -CH₃ x 2 |

Prediction based on typical chemical shifts for 2,5-disubstituted thiophenes and the 2-ethylhexyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Thiophene C-5 |

| ~ 130 | Thiophene C-3 |

| ~ 128 | Thiophene C-4 |

| ~ 111 | Thiophene C-2 (C-Br) |

| ~ 40 | -CH(CH₂CH₃)(CH₂)₃CH₃ |

| ~ 35 | -CH₂-Thiophene |

| ~ 32 | Alkyl Chain CH₂ |

| ~ 29 | Alkyl Chain CH₂ |

| ~ 25 | Alkyl Chain CH₂ |

| ~ 23 | Alkyl Chain CH₂ |

| ~ 14 | -CH₃ |

| ~ 11 | -CH₃ |

Prediction based on established increments for substituted thiophenes and alkanes.

Table 3: Analogous IR Spectroscopic Data

Sample Preparation: Neat liquid (thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak | =C-H stretch (thiophene ring) |

| 2955 - 2850 | Strong | C-H stretch (alkyl chain) |

| ~ 1465 | Medium | C-H bend (alkyl chain) |

| ~ 1375 | Medium | C-H bend (alkyl chain) |

| ~ 800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

| ~ 690 | Medium | C-S stretch |

Data inferred from the spectra of similar 2-bromo-5-alkylthiophenes.[1][2]

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 274/276 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 195 | Medium | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 163/165 | Medium | [M - C₈H₁₇]⁺ (Loss of 2-ethylhexyl side chain) |

| 113 | High | [C₈H₁₇]⁺ (2-ethylhexyl cation) |

| 83 | Medium | [C₄H₃S]⁺ (Thiophene ring fragment) |

Prediction based on common fragmentation patterns of alkyl-substituted aromatic compounds and alkyl halides.[3][4]

Table 5: Predicted UV-Vis Spectroscopic Data

Solvent: Cyclohexane

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~ 240 - 260 | > 5000 | π → π* |

Prediction based on the UV-Vis spectra of other 2-bromothiophene derivatives which typically show a strong absorption band in this region.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, prepare a thin film by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as cyclohexane or ethanol. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). A typical starting concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is vaporized and then ionized, typically using electron ionization (EI) at 70 eV.

-

Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

-

Data Acquisition:

-

The GC will separate the compound from any impurities.

-

The mass spectrometer will scan a mass-to-charge (m/z) range, for example, from 40 to 500 amu.

-

The resulting mass spectrum will show the relative abundance of different fragment ions.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

References

2-Bromo-5-(2-ethylhexyl)thiophene chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Bromo-5-(2-ethylhexyl)thiophene, a key building block in the fields of materials science and organic electronics. This document is intended for researchers, scientists, and professionals in drug development and related industries.

Chemical Structure and Properties

This compound is a substituted thiophene molecule. The thiophene ring provides electronic properties suitable for various applications, while the bromine atom offers a reactive site for further chemical modifications. The 2-ethylhexyl group enhances solubility in organic solvents, which is advantageous for solution-based processing of materials.

Chemical Structure:

Caption: 2D representation of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.[1][2][3][4]

| Property | Value |

| CAS Number | 925899-21-4 |

| Molecular Formula | C12H19BrS |

| Molecular Weight | 275.25 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Density | 1.21 g/mL |

| Refractive Index (n20D) | 1.52 |

| Purity | ≥97% to ≥98% (GC) |

| Storage Conditions | 2 - 8 °C, in a dark place under an inert atmosphere |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis would likely proceed in two main steps: first, the alkylation of thiophene to produce 2-(2-ethylhexyl)thiophene, followed by selective bromination at the 5-position.

References

In-Depth Technical Guide: Molecular Weight of 2-Bromo-5-(2-ethylhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-Bromo-5-(2-ethylhexyl)thiophene, a key building block in the synthesis of organic electronic materials. Its precise molecular weight is a fundamental property for stoichiometric calculations in reaction synthesis, material characterization, and drug development processes.

Molecular Formula and Structure

This compound is an organobromine compound featuring a thiophene ring substituted with a bromine atom and a 2-ethylhexyl group. This structure imparts desirable solubility and electronic properties for applications in organic semiconductors and photovoltaic devices.[1]

The molecular formula for this compound is C₁₂H₁₉BrS .[1][2]

Caption: 2D structure of this compound.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each constituent atom in the molecular formula. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula C₁₂H₁₉BrS indicates the presence of:

-

12 Carbon atoms

-

19 Hydrogen atoms

-

1 Bromine atom

-

1 Sulfur atom

The following tables provide the standard atomic weights for these elements and the detailed calculation of the molecular weight.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Standard Atomic Weight (amu) |

| Carbon | C | [12.0096, 12.0116] |

| Hydrogen | H | [1.00784, 1.00811][3][4][5] |

| Bromine | Br | [79.901, 79.907][6][7] |

| Sulfur | S | [32.059, 32.076][8] |

Note: For many practical purposes, a conventional, single-value atomic weight is used.

Table 2: Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | 275.253 |

The calculated molecular weight of this compound is approximately 275.25 g/mol .[1][2]

Experimental Protocol for Molecular Weight Determination

While the molecular weight can be accurately calculated from the molecular formula, experimental verification is a critical component of compound characterization. The primary technique used for determining the molecular weight of a pure substance is Mass Spectrometry.

Mass Spectrometry Workflow

The general workflow for determining the molecular mass of a compound like this compound using mass spectrometry is outlined below.

Caption: General workflow for mass spectrometry.

Methodology:

-

Sample Preparation: A small, pure sample of this compound is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate gas-phase ions of the molecule.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, for instance, a Time-of-Flight (TOF) or quadrupole analyzer.

-

Detection: An ion detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The m/z value of this peak provides the experimental molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da, confirming the presence of a single bromine atom.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 8. Sulfur - Wikipedia [en.wikipedia.org]

The Evolving Legacy of Alkylated Bromothiophenes: From Discovery to Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of alkylated bromothiophenes from their initial discovery to their current prominence in materials science and drug development is a testament to the enduring power of heterocyclic chemistry. This in-depth guide provides a comprehensive overview of the history, synthesis, and biological significance of these versatile compounds, offering detailed experimental protocols and quantitative data to support researchers in their endeavors.

A Rich History Rooted in Curiosity

The story of thiophene chemistry begins in 1882 with Victor Meyer's discovery of thiophene itself as a contaminant in benzene derived from coal tar.[1] This discovery opened the door to a new class of heterocyclic compounds, sparking a period of intense investigation. Early research, notably by Wilhelm Steinkopf, laid the groundwork for understanding the fundamental reactivity of the thiophene ring. However, it was the extensive work of Howard D. Hartough in the mid-20th century, culminating in his seminal book "Thiophene and Its Derivatives," that truly propelled the field forward, providing a comprehensive resource that is still valuable today.[2][3] The commercial availability of thiophene from 1945 onwards marked a new era of accelerated research, leading to the development of a vast array of derivatives, including the alkylated bromothiophenes that are the focus of this guide.[2]

Synthetic Methodologies: A Toolkit for a Versatile Scaffold

The synthesis of alkylated bromothiophenes has evolved significantly, offering chemists a range of methods to achieve specific substitution patterns. These methods are crucial for tuning the electronic and physical properties of the resulting molecules, a key consideration for their application in organic electronics and medicinal chemistry.

Direct Bromination of Alkylthiophenes

A common and straightforward method for introducing bromine onto an alkylated thiophene is through direct bromination. The regioselectivity of this reaction is influenced by the position of the alkyl group.

Experimental Protocol: Synthesis of 2-Bromo-3-hexylthiophene via NBS Bromination [4]

-

Reaction Setup: In a four-necked flask, combine 45.7 g (0.466 mol) of 3-hexylthiophene and 80 mL of carbon tetrachloride.

-

Reagent Addition: With stirring at 40°C, add 82.74 g (0.465 mol) of N-bromosuccinimide (NBS) in batches.

-

Reaction Monitoring: Monitor the reaction progress by taking samples every 2 hours for gas chromatography (GC) analysis. The reaction is complete when the mass fraction of 3-hexylthiophene is less than 1%. This typically takes around 8.5 hours.

-

Workup: Filter the reaction mixture and wash the filtrate with water.

-

Purification: The organic layer is subjected to distillation. The fraction collected at 37-38°C/0.0004 MPa is the final product.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-hexylthiophene [5]

-

Reaction Setup: To 338 g of 3-hexylthiophene, add 1070 g of a 48% aqueous solution of hydrobromic acid. Cool the mixture to -5°C.

-

Reagent Addition: Slowly add 400 g of a 34% hydrogen peroxide solution dropwise over a period of 7 hours, maintaining the temperature at -5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to 20°C over 16 hours.

-

Workup: After the reaction is complete, perform a phase separation. The organic phase contains the crude product.

| Product | Starting Material | Brominating Agent | Solvent | Yield | Purity | Reference |

| 2-Bromo-3-hexylthiophene | 3-Hexylthiophene | NBS | Carbon Tetrachloride | 87% | >98% (GC) | [4] |

| 2,5-Dibromo-3-hexylthiophene | 3-Hexylthiophene | HBr/H₂O₂ | None | 97% | 96.9% | [5] |

Grignard Metathesis (GRIM) for Polymerization

The Grignard Metathesis (GRIM) method is a powerful technique for the synthesis of regioregular poly(3-alkylthiophenes), which are important materials in organic electronics. This method involves the formation of a Grignard reagent from a dibrominated alkylthiophene monomer.[6][7]

Experimental Protocol: Preparation of Thienyl-Grignard Stock Solution for GRIM Polymerization [8]

-

Reaction Setup: In an oven-dried 50 mL round-bottomed flask under an argon atmosphere, place 1.0 g (3.0 mmol) of 2,5-dibromo-3-hexylthiophene.

-

Solvent and Reagent Addition: Add 8.5 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF) followed by 2.9 mL (2.9 mmol) of 1 M isopropylmagnesium chloride in 2-MeTHF.

-

Reaction: Heat the solution at 55°C for 30 minutes, then allow it to cool to room temperature. This solution containing the mixture of thienyl-Grignard regioisomers is then ready for polymerization with the addition of a nickel catalyst.

dot```dot graph GRIM_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

Start [label="2,5-Dibromo-3-alkylthiophene", fillcolor="#FBBC05"]; Grignard [label="Grignard Reagent (e.g., iPrMgCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metathesis [label="Grignard Metathesis (GRIM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomers [label="Regioisomeric Mixture of\nThienyl-Grignard Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Ni(II) Catalyst (e.g., Ni(dppp)Cl2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymerization [label="Chain-Growth Polymerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Regioregular Poly(3-alkylthiophene)", fillcolor="#FBBC05"];

Start -> Metathesis; Grignard -> Metathesis; Metathesis -> Isomers; Isomers -> Polymerization; Catalyst -> Polymerization; Polymerization -> Polymer; }

Biological Significance and Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, and its alkylated and brominated derivatives are key intermediates in the synthesis of numerous pharmaceuticals. [9][10]The incorporation of the thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Timentin: A β-Lactamase Inhibitor Combination

Timentin is an injectable antibiotic that combines ticarcillin, a carboxypenicillin, with clavulanic acid. [11]Ticarcillin contains a thiophene ring and functions by inhibiting the synthesis of bacterial cell walls. [12]However, its efficacy is limited by bacterial resistance mediated by β-lactamase enzymes. Clavulanic acid is a β-lactamase inhibitor that protects ticarcillin from degradation, thereby extending its antibacterial spectrum. [11][13][14]

Clopidogrel: An Antiplatelet Agent

Clopidogrel is a widely prescribed antiplatelet medication used to prevent heart attacks and strokes. [15][16]It is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19, to its active thiol metabolite. [16][17][18]This active metabolite then irreversibly binds to the P2Y₁₂ receptor on platelets, blocking the binding of adenosine diphosphate (ADP). [16][17]This inhibition of ADP binding prevents the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation. [15]By blocking platelet aggregation, clopidogrel reduces the risk of thrombus formation.

dot

Anti-inflammatory Properties

Recent research has also highlighted the potential of thiophene derivatives as anti-inflammatory agents. Some of these compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. [19]Furthermore, some thiophene-based molecules can suppress the NF-κB signaling pathway, a central regulator of inflammation. [15]

Conclusion

Alkylated bromothiophenes have traversed a remarkable path from their origins in fundamental chemical research to their current status as indispensable building blocks in the development of advanced materials and life-saving drugs. The continuous refinement of synthetic methodologies provides researchers with unprecedented control over the molecular architecture of these compounds, enabling the fine-tuning of their properties for specific applications. As our understanding of the biological targets of thiophene-containing molecules deepens, so too will the opportunities for designing novel therapeutics with enhanced efficacy and safety profiles. The rich history and evolving applications of alkylated bromothiophenes ensure that they will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

- 1. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 10. Timentin Injection (Ticarcillin Disodium and Clavulanate Potassium Galaxy): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. Ticarcillin - Wikipedia [en.wikipedia.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Timentin and beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. mdpi.com [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

Theoretical Exploration of 2-Bromo-5-(2-ethylhexyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(2-ethylhexyl)thiophene is a versatile thiophene derivative that serves as a crucial building block in the synthesis of advanced organic materials and potential therapeutic agents. Its unique electronic properties, conferred by the thiophene ring, make it a compound of significant interest in the fields of organic electronics, particularly for applications in organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs)[1]. The bromine atom enhances its reactivity, facilitating its use in various chemical reactions for the creation of functionalized polymers and more complex organic molecules[1].

Theoretical and computational studies are indispensable for understanding the structure-property relationships of such molecules at the atomic level. These studies provide insights into molecular geometry, electronic structure, and reactivity, which are critical for designing novel materials and drugs. While direct, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, this guide will draw upon established computational methodologies applied to closely related thiophene derivatives to provide a comprehensive overview of the expected theoretical framework and data. This document will serve as a technical guide for researchers interested in the computational analysis of this and similar compounds.

Experimental Protocols: Computational Methodologies

The theoretical investigation of thiophene derivatives typically employs Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems. The following protocol is representative of the methodologies found in the literature for similar compounds[2][3].

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian 09.

Model Chemistry:

-

Density Functional Theory (DFT): This is the most common approach for optimizing the molecular geometry and calculating the electronic properties of thiophene derivatives.

-

Functionals: The choice of functional is crucial for obtaining accurate results. Commonly used functionals for this class of molecules include:

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. A larger basis set generally leads to more accurate results but at a higher computational cost. Common choices include:

-

6-311G(d,p) or 6-311++G(d,p): Pople-style basis sets that provide a good description of the electronic structure for many organic molecules[4].

-

def2svp: A valence double-zeta polarization basis set.

-

Calculation Types:

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is typically done in the gas phase or with a solvent model.

-

Frequency Analysis: This is performed after geometry optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties.

-

Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine properties such as:

-

Molecular Orbital Analysis: This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.

-

Molecular Electrostatic Potential (MEP): This provides information about the charge distribution and reactive sites of the molecule.

-

Natural Bond Orbital (NBO) Analysis: This is used to study charge delocalization and hyperconjugative interactions.

-

Data Presentation: Expected Quantitative Data

The following tables present the type of quantitative data that would be generated from a DFT study of this compound. The values are illustrative and based on findings for similar thiophene derivatives, as direct data for the target molecule is not available.

Table 1: Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-S (thiophene) | ~1.73 - 1.75 |

| C=C (thiophene) | ~1.37 - 1.44 | |

| C-Br | ~1.88 - 1.90 | |

| Dihedral Angle (°) | Thiophene ring planarity | < 1.0 |

Table 2: Illustrative Electronic Properties

| Property | Expected Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 2.5 to 4.5 |

| Ionization Potential (I) | 5.0 to 6.5 |

| Electron Affinity (A) | 1.5 to 2.5 |

Mandatory Visualization

Caption: A typical workflow for the theoretical study of an organic molecule.

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Conclusion

Theoretical studies provide a powerful lens through which the properties and potential applications of this compound can be understood and predicted. While a dedicated body of literature on the computational analysis of this specific molecule is yet to be established, the methodologies for studying similar thiophene derivatives are well-defined and robust. By employing DFT calculations, researchers can gain valuable insights into the geometric and electronic characteristics that govern the behavior of this important chemical building block. This knowledge is paramount for the rational design of next-generation organic electronic materials and for guiding synthetic efforts in drug discovery. The frameworks and illustrative data presented in this guide offer a solid foundation for initiating and interpreting such theoretical investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Electronic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(2-ethylhexyl)thiophene is a key organobromine compound extensively utilized as a monomer in the synthesis of conjugated polymers for organic electronic applications.[1][2] Its chemical structure, featuring a thiophene ring functionalized with a bromine atom and an ethylhexyl group, provides a unique combination of reactivity and solubility, making it an essential building block for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The bromine atom serves as a reactive site for polymerization, typically through cross-coupling reactions, while the 2-ethylhexyl side chain enhances the solubility of the resulting polymers in organic solvents, facilitating their processing from solution.[3]

This technical guide provides a comprehensive overview of the electronic properties of this compound, including its synthesis, and the experimental and computational methods used to characterize its electronic structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 925899-21-4 |

| Molecular Formula | C₁₂H₁₉BrS |

| Molecular Weight | 275.25 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Density | 1.21 g/mL |

| Refractive Index (n20D) | 1.52 |

| Storage Conditions | 2 - 8 °C |

Electronic Properties: A Theoretical Perspective

Direct experimental data on the electronic properties of the this compound monomer is not extensively reported in the literature. However, Density Functional Theory (DFT) calculations on structurally similar brominated thiophene derivatives provide valuable insights into its expected electronic characteristics.

The electronic properties of thiophene-based molecules are largely determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, which corresponds to the electronic bandgap.[4] DFT studies on various substituted bromothiophenes suggest the following estimated electronic properties for this compound:

| Electronic Property | Estimated Value Range (eV) | Description |

| HOMO Energy Level | -6.0 to -6.5 | The energy of the highest occupied molecular orbital. A lower HOMO level generally indicates greater stability against oxidation. |

| LUMO Energy Level | -1.5 to -2.0 | The energy of the lowest unoccupied molecular orbital. The LUMO level is related to the electron affinity of the molecule. |

| HOMO-LUMO Gap (Bandgap) | 4.0 to 5.0 | The energy difference between the HOMO and LUMO levels. This value is a crucial determinant of the material's optical and electronic properties, such as its absorption spectrum and conductivity. |

Note: These values are estimations based on DFT calculations of similar brominated thiophene molecules and should be considered as a theoretical guideline. Experimental verification is necessary for precise determination.

Experimental Protocols for Electronic Characterization

The electronic properties of organic semiconductor materials like this compound and the polymers derived from it are typically characterized using electrochemical and spectroscopic techniques. The following sections detail the generalized experimental protocols for these key methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Methodology:

-

Solution Preparation: A solution of the thiophene derivative (typically 1 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).[5] An internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), is often added for accurate potential referencing.[5]

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][6]

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and back again, while the current response is measured. The scan rate is typically in the range of 25-100 mV/s.[5][7]

-

Data Analysis: The onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) are determined from the resulting cyclic voltammogram.[5] The HOMO and LUMO energy levels can then be estimated using the following empirical equations:

-

HOMO (eV) = -[E_onset,ox - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_onset,red - E₁/₂(Fc/Fc⁺) + 4.8] where E₁/₂(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of a material by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Methodology:

-

Sample Preparation: A dilute solution of the thiophene derivative is prepared in a UV-transparent solvent (e.g., chloroform, hexane). For solid-state measurements, a thin film of the material is deposited on a transparent substrate (e.g., quartz).[8]

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent (for solution measurements) or a blank substrate (for thin-film measurements) is used as a reference.[9]

-

Measurement: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm.[9]

-

Data Analysis: The absorption spectrum (absorbance vs. wavelength) is plotted. The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical bandgap (E_g) using the following equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Synthesis and Polymerization Workflow

This compound serves as a monomer for the synthesis of conjugated polymers. The general workflow from monomer synthesis to polymer characterization is illustrated in the diagram below.

Conclusion

This compound is a fundamentally important monomer in the field of organic electronics. While direct experimental data on its monomeric electronic properties are limited, theoretical calculations provide valuable estimates of its HOMO, LUMO, and bandgap energies. The well-established experimental techniques of cyclic voltammetry and UV-Vis spectroscopy are crucial for characterizing both the monomer and the high-performance conjugated polymers derived from it. Understanding the electronic properties of this building block is essential for the rational design and development of next-generation organic electronic devices.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 6. openriver.winona.edu [openriver.winona.edu]

- 7. The Synthesis and Characterization of Thiophene Derivative Polymers | Scientific.Net [scientific.net]

- 8. A UV-Vis Absorption Spectroscopy Method for Rapidly Detecting Composition of Bromination Reaction Products of Organic Semiconductors - Eureka | Patsnap [eureka.patsnap.com]

- 9. microbenotes.com [microbenotes.com]

Methodological & Application

Application Note and Protocols for the Polymerization of 2-Bromo-5-(2-ethylhexyl)thiophene for Organic Photovoltaics (OPVs)

Audience: Researchers, scientists, and materials development professionals.

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conjugated polymers extensively studied for their applications in organic electronic devices, including organic photovoltaics (OPVs). Their solution processability, high hole mobility, and self-assembly capabilities make them excellent donor materials in bulk heterojunction (BHJ) solar cells.[1] Specifically, poly(3-(2-ethylhexyl)thiophene) (P3EHT), synthesized from the monomer 2-Bromo-5-(2-ethylhexyl)thiophene, is a key material in this field.[2] The performance of P3EHT-based OPVs is highly dependent on the polymer's molecular weight, regioregularity (the consistency of head-to-tail linkages), and polydispersity index (PDI).[1] This document provides detailed protocols for the synthesis of P3EHT via common transition-metal catalyzed cross-coupling reactions and summarizes key characterization data and OPV device performance metrics.

Polymerization Methodologies

The synthesis of regioregular P3EHT is predominantly achieved through cross-coupling polymerization reactions. The choice of method can significantly influence the polymer's properties and, consequently, the performance of the final OPV device. The most common methods are Kumada Catalyst-Transfer Polycondensation, Stille Polymerization, and Suzuki Polymerization.

Kumada Catalyst-Transfer Polycondensation (KCTP)

KCTP is a chain-growth polymerization method that allows for good control over molecular weight and results in polymers with low PDI.[1][3] The mechanism involves the "transfer" of the nickel catalyst along the growing polymer chain.[4]

Stille Cross-Coupling Polymerization

Stille polymerization is a versatile step-growth method known for its tolerance to a wide variety of functional groups.[5][6] It typically involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[5]

Suzuki Cross-Coupling Polymerization

Suzuki polymerization is another palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[7][8] This method is favored for its use of generally less toxic and more stable boron reagents compared to the organotin compounds used in Stille polymerization.[9]

Experimental Protocols

Safety Precaution: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Proper personal protective equipment (PPE) should be worn at all times.

Protocol 1: Kumada Catalyst-Transfer Polycondensation (KCTP)

This protocol is adapted from the general Grignard Metathesis (GRIM) polymerization method.[1]

Materials:

-

This compound (1.0 eq)

-

Isopropylmagnesium chloride (iPrMgCl) solution (2M in THF, 1.0 eq)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2) (0.5-2 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl), 5 M

-

Chloroform or Chlorobenzene for purification

Procedure:

-

To a dry, argon-purged flask, add this compound.

-

Dissolve the monomer in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylmagnesium chloride solution dropwise to the monomer solution. Stir the mixture at 0 °C for 2 hours to facilitate the Grignard exchange reaction.

-

In a separate flask, suspend the Ni(dppp)Cl2 catalyst in anhydrous THF.

-

Add the catalyst suspension to the monomer solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The solution will typically become dark and viscous.[1]

-

Quench the polymerization by slowly adding methanol, followed by 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the solid polymer and wash it sequentially with methanol and water.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

-

Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate it in methanol.

-

Dry the final polymer under vacuum.

Protocol 2: Stille Cross-Coupling Polymerization

This protocol requires the synthesis of a distannylated monomer derivative.

Materials:

-

2,5-Bis(trimethylstannyl)-3-(2-ethylhexyl)thiophene (1.0 eq)

-

2,5-Dibromo-3-(2-ethylhexyl)thiophene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (1-3 mol%)

-

Anhydrous Toluene or DMF

-

Methanol

Procedure:

-

In a dry, argon-purged flask, dissolve the distannylated thiophene monomer and the dibrominated thiophene monomer in anhydrous toluene or DMF.

-

Add the Pd(PPh3)4 catalyst to the solution.

-

Heat the reaction mixture to 90-120 °C and stir for 24-48 hours under an inert atmosphere.[5]

-

After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.

-

Filter the crude polymer.

-

Purify the polymer by Soxhlet extraction as described in Protocol 1.

-

Dry the final polymer under vacuum.

Protocol 3: Suzuki Cross-Coupling Polymerization

This protocol requires the synthesis of a boronic acid or boronic ester derivative of the monomer.

Materials:

-

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-ethylhexyl)thiophene (1.0 eq)

-

2,5-Dibromo-3-(2-ethylhexyl)thiophene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-4 mol%)

-

Aqueous sodium carbonate (Na2CO3) solution (2 M) or Cesium Fluoride (CsF)[7]

-

Anhydrous Toluene or THF

-

Methanol

Procedure:

-

In a dry, argon-purged flask, dissolve the thiophene boronic ester and the dibrominated thiophene in toluene or THF.

-

Add the Pd(PPh3)4 catalyst.

-

Add the aqueous Na2CO3 solution (or other base) to the reaction mixture.

-

Heat the mixture to reflux (around 90 °C) and stir vigorously for 24-72 hours.[8][10]

-

After cooling, separate the organic layer.

-

Precipitate the polymer by pouring the organic solution into methanol.

-

Filter the crude polymer.

-

Purify the polymer by Soxhlet extraction as described in Protocol 1.

-

Dry the final polymer under vacuum.

Visualizations

Caption: General Workflow for P3EHT Synthesis.

Caption: Simplified P3EHT Polymerization.

Data Presentation

Polymer Characterization Data

The properties of the synthesized polymer must be thoroughly characterized to ensure quality and predict device performance.

| Property | Technique | Typical Values for P3EHT/P3HT | Significance |

| Regioregularity (HT%) | 1H NMR | > 95% for KCTP; Variable for others[11] | High regioregularity promotes planarity and π-π stacking, enhancing mobility. |

| Number Average MW (Mn) | GPC/SEC | 5 - 80 kDa[1] | Affects solubility, film morphology, and charge transport. |

| Polydispersity (PDI) | GPC/SEC | 1.1 - 2.5 (KCTP typically yields lower PDI)[1] | A measure of the molecular weight distribution; lower is often desirable. |

| Optical Band Gap (Eg) | UV-Vis Spectroscopy | 1.9 - 2.1 eV[12] | Determines the polymer's light absorption range in the solar spectrum. |

| HOMO Level | Cyclic Voltammetry (CV) | -4.9 to -5.2 eV | Influences the open-circuit voltage (Voc) of the OPV device. |

| LUMO Level | Cyclic Voltammetry (CV) | -2.9 to -3.2 eV | Must be aligned with the acceptor material for efficient charge transfer. |

OPV Device Performance

The performance of a P3EHT-based OPV device is typically evaluated by blending the polymer with an electron acceptor, such as a fullerene derivative (e.g., PCBM). The following table summarizes typical performance metrics for P3HT, a closely related and widely reported analogue.

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| P3HT | PCBM | ~0.54 | ~3.7 | ~74 | ~5.1 | [13][14] |

| P3HT (High MW) | PCBM | ~0.6 | ~10-12 | ~60-70 | 3.5-4.5 | [1] |

| P3HT | ICBA | > 0.8 | - | - | > 5.1 | [13] |

Note: Performance is highly dependent on device architecture, active layer thickness, annealing conditions, and the specific molecular weight of the polymer.

OPV Device Fabrication Workflow

Caption: Bulk Heterojunction OPV Fabrication.

The polymerization of this compound provides a versatile platform for creating high-performance donor polymers for OPV applications. Control over the polymerization process, particularly through methods like KCTP, allows for the synthesis of well-defined polymers with tailored properties. By following the detailed protocols and characterization guidelines presented in this note, researchers can reliably synthesize and evaluate P3EHT, paving the way for the development of more efficient organic solar cells.

References

- 1. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism | Semantic Scholar [semanticscholar.org]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-Bromo-5-(2-ethylhexyl)thiophene in Organic Field-Effect Transistors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(2-ethylhexyl)thiophene is a key building block in the synthesis of high-performance conjugated polymers for organic field-effect transistors (OFETs). Its molecular structure, featuring a reactive bromine atom and a solubilizing 2-ethylhexyl side chain, makes it an ideal monomer for creating solution-processable semiconducting materials. The branched alkyl chain enhances the solubility of the resulting polymer in common organic solvents, facilitating the fabrication of thin films for electronic devices using cost-effective techniques like spin coating and inkjet printing.[1] The bromine atom serves as a reactive site for various cross-coupling polymerization reactions, enabling the synthesis of well-defined, high-molecular-weight polymers with tailored electronic properties.

This document provides detailed application notes and experimental protocols for the synthesis of poly(3-(2-ethylhexyl)thiophene) (P3EHT) from this compound and the subsequent fabrication and characterization of OFETs using this polymer.

Key Applications

Polymers derived from this compound are primarily used as the active semiconductor layer in p-type OFETs. These transistors are fundamental components in a variety of emerging electronic applications, including:

-

Flexible Displays: The solution-processability of these polymers allows for their deposition on flexible substrates, enabling the creation of bendable and rollable screens.

-

Smart Sensors: OFETs can be functionalized to detect specific chemical or biological analytes, with applications in environmental monitoring and medical diagnostics.

-

RFID Tags: Low-cost, printable electronics based on these materials can be used for inventory management and logistics.

-

Integrated Circuits: The potential for large-area fabrication at low temperatures makes these materials suitable for use in complex organic circuits.

Data Presentation: Performance of P3EHT and Related Polymers in OFETs

The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes typical performance data for OFETs fabricated with poly(3-(2-ethylhexyl)thiophene) (P3EHT) and the closely related and widely studied poly(3-hexylthiophene) (P3HT). This data is compiled from various research publications and serves as a benchmark for device performance.

| Polymer | Device Architecture | Dielectric | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |

| P3EHT | Top-Gate, Bottom-Contact | PMMA/P(VDF-TrFE) | ~0.01 - 0.05 | > 104 | -5 to -15 |

| P3HT | Top-Gate, Bottom-Contact | PMMA/P(VDF-TrFE) | 0.4[2] | > 105 | ~ -10 |

| P3HT | Bottom-Gate, Top-Contact | SiO2 | 0.01 - 0.1 | 104 - 106 | -10 to -30 |

| P3HT | Bottom-Gate, Bottom-Contact | SiO2 | 0.001 - 0.05 | 103 - 105 | -5 to -20 |

Note: The performance of OFETs is highly dependent on various factors, including the regioregularity of the polymer, the fabrication process, the choice of dielectric material, and the device architecture. The values presented here are representative and may vary.

Experimental Protocols

I. Synthesis of Regioregular Poly(3-(2-ethylhexyl)thiophene) (P3EHT) via Grignard Metathesis (GRIM) Polymerization

This protocol is adapted from established methods for the synthesis of regioregular poly(3-alkylthiophenes).[1][3][4][5][6][7]

Materials:

-

This compound (monomer)

-

tert-Butylmagnesium chloride (1.0 M in THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Chloroform

-

Hexane

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

-

Grignard Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add tert-butylmagnesium chloride (1.05 equivalents) dropwise to the solution while stirring.

-

Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. This step forms the Grignard reagent of the thiophene monomer.

-

Catalyst Addition: In a separate flask, prepare a suspension of Ni(dppp)Cl2 (0.02 equivalents) in a small amount of anhydrous THF. Add this catalyst suspension to the Grignard reagent solution via cannula.

-

Polymerization: Stir the reaction mixture at room temperature for 2 hours. The solution should become dark and viscous as the polymer forms.

-

Quenching: Quench the reaction by slowly adding a 5 M HCl solution.

-

Precipitation and Filtration: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the resulting solid using a Büchner funnel.

-

Purification:

-

Wash the polymer extensively with methanol to remove any remaining monomer and salts.

-

Perform a Soxhlet extraction with methanol, followed by hexane, to remove low molecular weight oligomers.

-

Dissolve the purified polymer in chloroform and precipitate it again in methanol.

-

-

Drying: Collect the final polymer by filtration and dry it under vacuum at 40°C overnight.

Characterization: The resulting regioregular P3EHT can be characterized by 1H NMR spectroscopy to determine the regioregularity and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

II. Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a standard OFET architecture using the synthesized P3EHT.[8]

Materials:

-

Heavily n-doped silicon wafer with a 300 nm thermally grown SiO2 layer (serves as the gate electrode and dielectric)

-

P3EHT solution (e.g., 5 mg/mL in chloroform)

-

Hexamethyldisilazane (HMDS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Photoresist and developer for photolithography (optional, for patterned electrodes)

-

Chloroform

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO2 substrate by sonicating in acetone, followed by isopropanol, each for 15 minutes.

-

Dry the substrate with a stream of nitrogen gas.

-

Perform an oxygen plasma treatment or a piranha etch to remove any organic residues and to hydroxylate the surface.

-

-

Surface Modification:

-

Apply HMDS to the SiO2 surface by spin-coating or vapor deposition to create a hydrophobic layer, which improves the morphology of the polymer film.

-

Anneal the substrate at 120°C for 10 minutes.

-

-

Semiconductor Deposition:

-

Spin-coat the P3EHT solution onto the treated SiO2 surface. A typical spin-coating speed is 2000 rpm for 60 seconds to achieve a film thickness of approximately 50 nm.

-

Anneal the P3EHT film at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve the film's crystallinity.

-

-

Electrode Deposition:

-

Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the P3EHT film. A typical channel length is 50 µm and channel width is 1 mm. The thickness of the gold electrodes is typically 50-100 nm.

-

-

Final Annealing: Anneal the completed device at 120°C for 10 minutes in a nitrogen-filled glovebox to improve the contact between the polymer and the electrodes.

III. Characterization of the OFET

Procedure:

-

Place the fabricated OFET on a probe station inside a light-tight and electrically shielded box.

-

Use a semiconductor parameter analyzer to perform the electrical measurements.

-

Output Characteristics:

-

Apply a source-drain voltage (VDS) sweep (e.g., from 0 V to -60 V) while keeping the gate-source voltage (VGS) constant at different values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V, -50 V).

-

Plot the drain current (ID) as a function of VDS for each VGS.

-

-

Transfer Characteristics:

-

Apply a VGS sweep (e.g., from +20 V to -60 V) at a constant, high VDS (e.g., -60 V, to ensure operation in the saturation regime).

-

Plot ID and the square root of ID as a function of VGS.

-

-

Parameter Extraction:

-

Charge Carrier Mobility (μ): Calculate the mobility in the saturation regime from the slope of the (√|ID|) vs. VGS plot using the following equation: ID = (W / 2L) * Ci * μ * (VGS - Vth)2 where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.

-

On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

-

Threshold Voltage (Vth): Extrapolate the linear portion of the (√|ID|) vs. VGS plot to the VGS axis. The intercept is the threshold voltage.[9][10]

-

Mandatory Visualizations

Caption: Molecular structures of the monomer and resulting polymer.

Caption: Workflow for the synthesis of P3EHT.

Caption: Workflow for OFET device fabrication.

Caption: Bottom-gate, top-contact OFET architecture.

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. Threshold voltage - Wikipedia [en.wikipedia.org]

- 10. ijera.com [ijera.com]

synthetic routes to poly(3-(2-ethylhexyl)thiophene) from 2-Bromo-5-(2-ethylhexyl)thiophene

Application Notes and Protocols for the Synthesis of Poly(3-(2-ethylhexyl)thiophene)

Introduction

Poly(3-(2-ethylhexyl)thiophene) (P3EHT) is a semiconducting polymer with significant applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its solubility in common organic solvents, stemming from the branched ethylhexyl side chain, makes it an attractive material for solution-processable devices. The electronic properties of P3EHT are highly dependent on its molecular weight, polydispersity, and, most importantly, its regioregularity—the head-to-tail (HT) coupling of the thiophene units.[1] This document provides detailed protocols for the synthesis of P3EHT from 2-bromo-3-(2-ethylhexyl)thiophene and its derivatives, focusing on three common cross-coupling polymerization methods: Grignard Metathesis (GRIM) polymerization, Stille polymerization, and Suzuki polymerization.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a widely used method for synthesizing regioregular poly(3-alkylthiophene)s.[2] It typically involves the formation of a Grignard reagent from a di-brominated monomer, followed by nickel-catalyzed polymerization.[3] This method often results in polymers with a high degree of head-to-tail couplings, which is crucial for achieving desirable electronic properties.[1]

Experimental Protocol

This protocol is adapted from the general procedure for GRIM polymerization of 3-alkylthiophenes.[4][5]

Monomer Synthesis: 2,5-dibromo-3-(2-ethylhexyl)thiophene

-

To a solution of 3-(2-ethylhexyl)thiophene in a mixture of chloroform and acetic acid (7:3 ratio) at 0 °C, add N-iodosuccinimide (NBS) portion-wise.

-

Stir the reaction mixture in the dark at room temperature for 4 hours.[6]

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extract the product with diethyl ether, wash the organic layer with 10% aqueous Na2S2O3, and dry over anhydrous magnesium sulfate (MgSO4).

-

Purify the crude product by silica gel column chromatography to obtain 2,5-dibromo-3-(2-ethylhexyl)thiophene.

Polymerization

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-(2-ethylhexyl)thiophene in dry tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add one equivalent of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), dropwise. Stir the mixture for 30 minutes at 0 °C.[4]

-

In a separate flask, prepare a suspension of the nickel catalyst, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2), in dry THF.

-

Add the catalyst suspension to the monomer solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[4]

-

Quench the polymerization by adding a 5N aqueous solution of hydrochloric acid (HCl).

-

Precipitate the polymer by pouring the reaction mixture into cold methanol.

-

Collect the polymer by filtration and wash it thoroughly with methanol.

-

Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the high molecular weight, regioregular polymer fraction.[7]

Stille Coupling Polymerization

Stille polymerization is a versatile method for forming carbon-carbon bonds and is widely used for synthesizing conjugated polymers.[8] It involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[9] This method offers good functional group tolerance but requires the synthesis of an organotin monomer, which can be a drawback due to the toxicity of organotin compounds.

Experimental Protocol

This protocol is based on general procedures for Stille polymerization of polythiophenes.[10]

Monomer Synthesis: 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)thiophene

-

Synthesize 2,5-dibromo-3-(2-ethylhexyl)thiophene as described in the GRIM protocol.

-

Under an inert atmosphere, dissolve the dibrominated monomer in dry THF and cool to -78 °C.

-

Add two equivalents of n-butyllithium (n-BuLi) dropwise and stir for 1 hour.

-

Add an excess of trimethyltin chloride (Me3SnCl) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over MgSO4.

-

Purify the crude product by column chromatography or distillation.

Polymerization

-

In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2,5-dibromo-3-(2-ethylhexyl)thiophene and 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)thiophene in an anhydrous solvent such as toluene or a mixture of toluene and dimethylformamide (DMF).[10]

-

Add a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[10]

-

Heat the reaction mixture to reflux (e.g., 120 °C) and stir for 24-48 hours.[10]

-

Cool the reaction mixture to room temperature and add an end-capping agent (e.g., bromobenzene or trimethyl(phenyl)stannane) to terminate the polymer chains.

-

Precipitate the polymer by pouring the solution into methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction as described in the GRIM protocol.

Suzuki Coupling Polymerization

Suzuki polymerization is another powerful palladium-catalyzed cross-coupling reaction that uses an organoboron compound and an organic halide.[11] It is often preferred over Stille polymerization due to the lower toxicity of organoboron reagents.[12] However, the polymerization can be sensitive to reaction conditions, and side reactions like protodeboronation can limit the molecular weight of the resulting polymer.[12]

Experimental Protocol

This protocol is adapted from general procedures for Suzuki polymerization of polythiophenes.[13][14]

Monomer Synthesis: 3-(2-ethylhexyl)thiophene-2,5-diboronic acid pinacol ester

-

Synthesize 2,5-dibromo-3-(2-ethylhexyl)thiophene as described in the GRIM protocol.

-

Under an inert atmosphere, dissolve the dibrominated monomer in dry THF and cool to -78 °C.

-

Add two equivalents of n-BuLi dropwise and stir for 1 hour.

-

Add an excess of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over MgSO4.

-

Purify the crude product by column chromatography.

Polymerization

-

In a flask under an inert atmosphere, combine equimolar amounts of 2,5-dibromo-3-(2-ethylhexyl)thiophene and 3-(2-ethylhexyl)thiophene-2,5-diboronic acid pinacol ester.

-

Add a palladium catalyst, such as Pd(PPh3)4, and a base, typically an aqueous solution of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).[15]

-

Add a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), if necessary.

-

Add a solvent system, commonly toluene and water.

-

Heat the mixture to reflux (e.g., 90 °C) and stir vigorously for 24-72 hours.[15]

-

After cooling, separate the organic layer and wash it with water.

-

Precipitate the polymer by pouring the organic solution into methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction as described in the GRIM protocol.

Data Summary

The choice of synthetic route significantly impacts the properties of the resulting poly(3-(2-ethylhexyl)thiophene). The following table summarizes typical data obtained for poly(3-hexylthiophene) (P3HT), which is structurally similar to P3EHT and for which more extensive data is available in the literature. The trends are expected to be comparable for P3EHT.

| Polymerization Method | Catalyst | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Regioregularity (%HT) | Reference |

| GRIM | Ni(dppp)Cl2 | 5 - 40 | - | 1.2 - 1.5 | >90 | >95 | [5][16] |

| Stille | Pd(PPh3)4 | 7 - 25 | 15 - 50 | 2.0 - 2.5 | 70 - 90 | ~95 | [10] |

| Suzuki | Pd(OAc)2 | 9 - 17 | - | 1.5 - 2.0 | 60 - 80 | 92 - 98 | [12] |

Note: The molecular weight in GRIM polymerization can be controlled by adjusting the monomer-to-catalyst ratio, often exhibiting characteristics of a living polymerization.[5][16]

Conclusion

The synthesis of poly(3-(2-ethylhexyl)thiophene) can be successfully achieved through various cross-coupling polymerization methods.

-

GRIM polymerization is generally the preferred method for obtaining high molecular weight, low polydispersity, and highly regioregular P3EHT. The quasi-living nature of this polymerization allows for good control over the polymer's properties.[16]

-

Stille polymerization is a robust method that is tolerant of many functional groups, but the toxicity of the required organotin monomers is a significant concern.

-

Suzuki polymerization offers a less toxic alternative to the Stille reaction. However, it can be more sensitive to reaction conditions, and achieving high molecular weights can be challenging due to potential side reactions.[12]

The choice of synthetic route will depend on the specific requirements of the target application, balancing factors such as desired polymer properties, scalability, and safety considerations.

References

- 1. The McCullough Group - Research [chem.cmu.edu]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]